molecular formula C19H19NO B14187225 2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole CAS No. 872806-27-4

2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole

Cat. No.: B14187225
CAS No.: 872806-27-4
M. Wt: 277.4 g/mol
InChI Key: QYVFRPORWLGAJH-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two phenyl groups and a 2-methylpropyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpropylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce oxazole derivatives with reduced functional groups.

Scientific Research Applications

2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl-1,3-oxazole: Lacks the diphenyl groups, resulting in different chemical and biological properties.

    4,5-Diphenyl-1,3-oxazole: Lacks the 2-methylpropyl group, affecting its reactivity and applications.

    2-Methylpropyl-4,5-diphenyl-1,2-oxazole: An isomer with different positioning of the oxygen and nitrogen atoms, leading to distinct properties.

Uniqueness

2-(2-Methylpropyl)-4,5-diphenyl-1,3-oxazole is unique due to the presence of both 2-methylpropyl and diphenyl groups attached to the oxazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

872806-27-4

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-(2-methylpropyl)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C19H19NO/c1-14(2)13-17-20-18(15-9-5-3-6-10-15)19(21-17)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

QYVFRPORWLGAJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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